![molecular formula C23H34N2O3 B5668921 1-cyclohexyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5668921.png)
1-cyclohexyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves rational design, highlighting the synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. These compounds were synthesized through analogue-based design, which included the study of the effect of aryl groups and their substituents, as well as the functional groups on the chromene ring. Notably, 4-hydroxy derivatives showed excellent potency and selectivity (Chaudhari et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-cyclohexyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide has been elucidated through various techniques, including X-ray crystallography. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been analyzed to understand the anti-rotamer conformation about the C-N bond, which is crucial for the compound's biological activity (Reis et al., 2013).
Chemical Reactions and Properties
The compound and its analogs undergo various chemical reactions, including aminomethylation involving piperidinium derivatives, leading to the formation of complex N,S-containing heterocycles. Such reactions are pivotal in synthesizing novel compounds with potential pharmacological activities (Dotsenko et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in biological systems. The analysis of derivatives like 4-Oxo-N-phenyl-4H-chromene-2-carboxamide provides insight into the crystalline structures and their implications on the compound's biological activity and drug formulation (Reis et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are critical for the compound's application in medicinal chemistry. Studies on related compounds have shown how modifications in the chemical structure can significantly impact their pharmacological profile and interaction with target receptors or enzymes (Chaudhari et al., 2013).
properties
IUPAC Name |
1-cyclohexyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-27-21-8-7-19-13-17(16-28-22(19)14-21)15-24-23(26)18-9-11-25(12-10-18)20-5-3-2-4-6-20/h7-8,14,17-18,20H,2-6,9-13,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSRYQQDDWUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CNC(=O)C3CCN(CC3)C4CCCCC4)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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